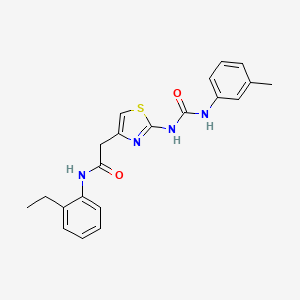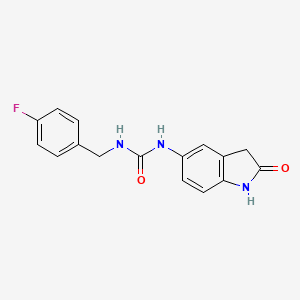
1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea is a useful research compound. Its molecular formula is C16H14FN3O2 and its molecular weight is 299.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiopharmaceutical Development
1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea and related compounds have been explored in the development of radiopharmaceuticals, particularly for positron emission tomography (PET). A notable example is the synthesis of potent nonpeptide CCR1 antagonists labeled with fluorine-18, a radioactive isotope used in PET imaging. This synthesis involves a module-assisted procedure that results in a compound with high radiochemical and chemical purity, along with significant radioactivity levels suitable for PET imaging applications. This approach highlights the compound's potential in tracking inflammatory processes and diseases (Mäding et al., 2006).
Antagonist Activity in Drug Discovery
The structural features of this compound derivatives have been identified as critical for their activity as antagonists in various biological targets. For instance, the modification of this core structure has yielded compounds with significant Neuropeptide S (NPS) antagonist activity, emphasizing the importance of the urea functionality and the precise positioning of substituents for potent activity. Such studies contribute to our understanding of structure-activity relationships (SARs) and the development of therapeutic agents targeting specific receptors (Zhang et al., 2008).
Neuropharmacology and Compulsive Behavior
Compounds related to this compound have been investigated for their roles in modulating orexin receptors, which are involved in regulating feeding, arousal, and stress. In a model of binge eating in female rats, selective antagonism at orexin-1 receptor (OX1R) mechanisms by related compounds demonstrated a reduction in compulsive food intake. This research points to the potential of such compounds in treating eating disorders and compulsive behavior, offering insights into the neuropharmacological mechanisms underlying these conditions (Piccoli et al., 2012).
Molecular Structure and Interaction Studies
The molecular structure and interaction capabilities of this compound derivatives have been a focus of research, particularly in understanding their binding and hydrogen-bonding patterns. These studies, through crystallography and theoretical analyses, provide valuable insights into the molecular basis of the compound's interactions and its potential as a ligand in designing more effective therapeutic agents (Tutughamiarso et al., 2011).
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c17-12-3-1-10(2-4-12)9-18-16(22)19-13-5-6-14-11(7-13)8-15(21)20-14/h1-7H,8-9H2,(H,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFDWDOUJFEFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
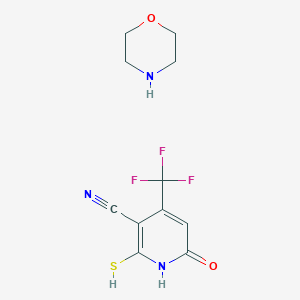
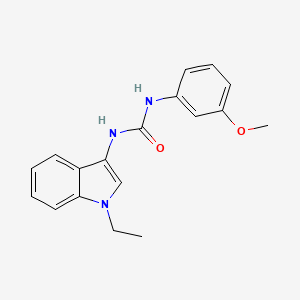
![N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2562998.png)
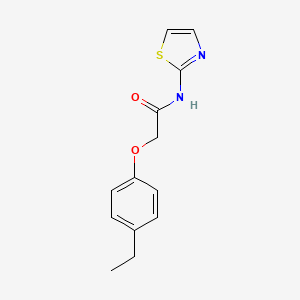
![N-Ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2563000.png)
![(2Z)-2-(nitromethylidene)-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2563001.png)
![2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2563002.png)
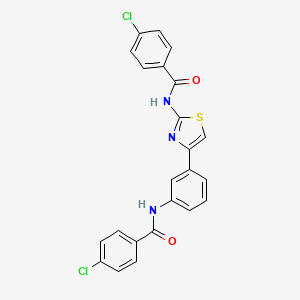




![7-ethoxy-2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2563014.png)
